molecular formula C7H3BrF2O2 B139386 4-Bromo-2,2-difluoro-1,3-benzodioxole CAS No. 144584-66-7

4-Bromo-2,2-difluoro-1,3-benzodioxole

Cat. No.: B139386
CAS No.: 144584-66-7
M. Wt: 237 g/mol
InChI Key: LSZYHXNOLVSZHH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is often used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is used to synthesize.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2,2-difluoro-1,3-benzodioxole. For instance, it is slightly soluble in water , which could affect its distribution and elimination in the body. It is also unstable under normal temperature and should be stored at 2 - 4°C . Incompatible material is oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,2-difluoro-1,3-benzodioxole typically involves the bromination of 2,2-difluoro-1,3-benzodioxole. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzodioxole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,2-difluoro-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis
4-Bromo-2,2-difluoro-1,3-benzodioxole serves primarily as an intermediate in the synthesis of various pharmaceuticals. Its reactive halogen substituents allow for the introduction of different functional groups, facilitating the creation of novel compounds with potential therapeutic effects. For instance, derivatives of benzodioxole are being investigated for their anti-cancer and anti-inflammatory activities.

Case Study: Synthesis of Biologically Active Compounds
Research has shown that compounds sharing structural similarities with this compound can exhibit significant biological properties. In one study, derivatives were synthesized to evaluate their inhibitory activities against aromatase and steroid sulfatase enzymes, which are crucial targets in cancer therapy. The structure–activity relationship (SAR) studies highlighted how modifications to the benzodioxole framework influenced biological efficacy .

Material Science Applications

Organic Electronics
Due to its unique electronic properties, this compound is also explored in materials science. Its ability to participate in charge transfer processes makes it suitable for applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Summary of Applications

  • Pharmaceutical Intermediates :
    • Key role in synthesizing complex molecules for drug development.
    • Potential anti-cancer and anti-inflammatory activities.
  • Materials Science :
    • Applications in organic electronics due to favorable electronic properties.

Comparison with Similar Compounds

Comparison: 4-Bromo-2,2-difluoro-1,3-benzodioxole is unique due to the presence of both bromine and fluorine atoms on the benzodioxole ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .

Biological Activity

4-Bromo-2,2-difluoro-1,3-benzodioxole is a synthetic organic compound with notable biological activity. Its unique structure, characterized by the presence of bromine and fluorine substituents, enhances its reactivity and potential applications in medicinal chemistry. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic potentials.

The molecular formula of this compound is C7H3BrF2O2C_7H_3BrF_2O_2 with a molecular weight of approximately 281.01 g/mol. The compound typically appears as a solid and is soluble in organic solvents. Its structural representation includes:

  • InChI Key : HBUGKGUCMHVXOC-UHFFFAOYSA-N
  • SMILES : C1=CC2=C(C(=C1C(=O)O)Br)OC(O2)(F)F
PropertyValue
Molecular FormulaC7H3BrF2O2
Molecular Weight281.01 g/mol
AppearanceSolid
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

Synthesis

The synthesis of this compound typically involves halogenation reactions. Continuous flow reactors are often used to maintain precise control over reaction parameters, enhancing yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the compound in its pure form.

Antimicrobial Activity

Research has indicated that derivatives of benzodioxole compounds exhibit significant antibacterial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these derivatives range from 40 to 50 µg/mL .

Anticancer Properties

This compound has shown promising anticancer activity in vitro. For example, studies involving cell lines related to breast and prostate cancer demonstrated IC50 values ranging from 3 to 20 µM, indicating significant cytotoxic effects. The mechanism often involves the induction of apoptosis in cancer cells and targeting specific molecular pathways associated with tumor growth .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In particular, it has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in various experimental setups. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Anticancer Efficacy : A study assessed the effects of benzodioxole derivatives on human leukemia cell lines, revealing that treatment resulted in a significant reduction in cell viability alongside alterations in cell morphology indicative of apoptosis .
  • Diabetes Management : Another investigation highlighted the potential use of benzodioxole derivatives in managing blood glucose levels in diabetic mice models. The compound effectively reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL compared to control groups .

Properties

IUPAC Name

4-bromo-2,2-difluoro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O2/c8-4-2-1-3-5-6(4)12-7(9,10)11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZYHXNOLVSZHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378349
Record name 4-bromo-2,2-difluoro-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144584-66-7
Record name 4-Bromo-2,2-difluoro-1,3-benzodioxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144584-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-2,2-difluoro-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,2-difluoro-1,3-dioxaindane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the migration of bromine in 4-bromo-2,2-difluoro-1,3-benzodioxole important?

A1: The ability to selectively migrate the bromine atom from the 4-position to the 5-position in this compound is significant because it allows for the synthesis of novel derivatives that wouldn't be easily accessible otherwise. This is particularly important for exploring the potential applications of these derivatives in various fields, such as medicinal chemistry or materials science. The study found that this migration is driven by a "basicity gradient" and is facilitated by protecting the 7-position of the molecule with a trialkylsilyl group [].

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